molecular formula C12H11NO2S B11813404 2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde

2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde

Katalognummer: B11813404
Molekulargewicht: 233.29 g/mol
InChI-Schlüssel: FTSGVCVFDLHABE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzaldehyde group attached to a thiazole ring via a methoxy linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde typically involves the reaction of 4-methylthiazole with benzaldehyde in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-((2-Methylthiazol-4-yl)methoxy)benzaldehyde
  • 2-((4-Methylthiazol-2-yl)methoxy)benzoic acid
  • 2-((4-Methylthiazol-2-yl)methoxy)benzyl alcohol

Uniqueness

2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy linkage and the aldehyde group allows for a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry .

Eigenschaften

Molekularformel

C12H11NO2S

Molekulargewicht

233.29 g/mol

IUPAC-Name

2-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzaldehyde

InChI

InChI=1S/C12H11NO2S/c1-9-8-16-12(13-9)7-15-11-5-3-2-4-10(11)6-14/h2-6,8H,7H2,1H3

InChI-Schlüssel

FTSGVCVFDLHABE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC(=N1)COC2=CC=CC=C2C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.